molecular formula C22H27NO3 B611164 TAS-303 CAS No. 1449371-87-2

TAS-303

Cat. No.: B611164
CAS No.: 1449371-87-2
M. Wt: 360.5 g/mol
InChI Key: FMRVAGKPRZLTRG-KORWVGAPSA-N
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Description

TAS-303 is a novel small-molecule selective norepinephrine reuptake inhibitor. It has shown significant potential as a therapeutic agent for stress urinary incontinence. This compound selectively inhibits the norepinephrine transporter, which increases norepinephrine levels in the plasma without significantly affecting epinephrine, dopamine, and serotonin levels .

Preparation Methods

The synthesis of TAS-303 involves several steps. The key intermediate is 4-piperidinyl 2,2-diphenyl-2-(propoxy-1,1,2,2,3,3,3-day7)acetate hydrochloride. The synthetic route includes the following steps:

Chemical Reactions Analysis

TAS-303 undergoes several types of chemical reactions:

    Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: The compound can be reduced to form different reduced products.

    Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another.

    Hydrolysis: The compound can be hydrolyzed to form different hydrolysis products.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acidic or basic conditions for hydrolysis. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

TAS-303 has several scientific research applications:

Mechanism of Action

TAS-303 exerts its effects by selectively inhibiting the norepinephrine transporter. This inhibition increases norepinephrine levels in the plasma, which enhances urethral pressure and improves urinary continence. The molecular targets involved include the norepinephrine transporter and α1 adrenergic receptors in the urethral smooth muscle .

Comparison with Similar Compounds

TAS-303 is unique compared to other norepinephrine reuptake inhibitors due to its selective inhibition of the norepinephrine transporter without significantly affecting serotonin or dopamine transporters. Similar compounds include:

    Duloxetine: A serotonin norepinephrine reuptake inhibitor used for stress urinary incontinence.

    Atomoxetine: A norepinephrine reuptake inhibitor used for attention deficit hyperactivity disorder.

    Reboxetine: A norepinephrine reuptake inhibitor used for depression.

This compound’s uniqueness lies in its minimal central nervous system side effects at effective doses for urethral function .

Properties

CAS No.

1449371-87-2

Molecular Formula

C22H27NO3

Molecular Weight

360.5 g/mol

IUPAC Name

piperidin-4-yl 2-(1,1,2,2,3,3,3-heptadeuteriopropoxy)-2,2-diphenylacetate

InChI

InChI=1S/C22H27NO3/c1-2-17-25-22(18-9-5-3-6-10-18,19-11-7-4-8-12-19)21(24)26-20-13-15-23-16-14-20/h3-12,20,23H,2,13-17H2,1H3/i1D3,2D2,17D2

InChI Key

FMRVAGKPRZLTRG-KORWVGAPSA-N

SMILES

O=C(OC1CCNCC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])OC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OC3CCNCC3

Canonical SMILES

CCCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OC3CCNCC3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

TAS 303;  TAS303;  TAS-303

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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